Citreovirenone

Description

Contextualization within Natural Products Chemistry

Citreovirenone is a naturally occurring chemical compound that has been isolated from certain species of fungi, placing it firmly within the field of natural products chemistry. nih.govoup.com This discipline of chemistry is dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. squideau-lab.frcput.ac.zarsc.org Natural products, such as this compound, are of significant interest to scientists due to their structural diversity and their potential as scaffolds for the development of new therapeutic agents and other valuable chemical entities. frontiersin.orgasm.org The study of compounds like this compound, which originate from microbial sources, is a particularly vibrant area of natural products research. helmholtz-hips.de

Significance of Fungal Metabolites in Chemical Biology

Fungi are a prolific source of secondary metabolites, which are compounds not essential for their primary growth but that often confer an evolutionary advantage. asm.orgnih.govfrontiersin.org These metabolites exhibit a remarkable array of chemical structures and biological activities, making them a cornerstone of chemical biology. asm.orgfrontiersin.org Historically, fungal metabolites have yielded some of the most important drugs in human history, including the antibiotic penicillin. asm.orgnih.gov The vast chemical diversity of fungal metabolites continues to be an invaluable resource for drug discovery, providing lead compounds for anticancer, antifungal, and other therapeutic applications. frontiersin.orgasm.orgnih.gov The exploration of fungal metabolites from diverse and extreme environments, such as deep-sea sediments, has further expanded the potential for discovering novel and bioactive compounds. researchgate.netnih.gov

Overview of Pyranone and Methoxyphenol Class Compounds in Chemical Research

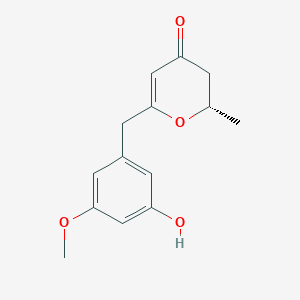

This compound's chemical structure incorporates both a pyranone and a methoxyphenol moiety. nih.govfoodb.ca Pyranones are a class of heterocyclic compounds containing a six-membered ring with an oxygen atom and a ketone group. ontosight.aiwikipedia.org This structural motif is found in numerous natural products that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai The pyranone ring system is a key pharmacophore in many medicinally important compounds. ontosight.aiontosight.ai

Methoxyphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with a methoxy (B1213986) group. foodb.canih.gov This structural feature is also prevalent in natural products and can significantly influence a molecule's biological activity and metabolic stability. nih.govfoodb.ca The presence of both these functional groups in this compound suggests a potential for interesting biological properties worthy of investigation.

Research Objectives Pertaining to this compound Investigations

The primary objectives in the study of a natural product like this compound are multifaceted and guide the research process. gradcoach.commedicineslearningportal.orgmwediting.com A fundamental objective is the complete structural elucidation of the molecule, which involves determining its chemical formula, connectivity, and stereochemistry. oup.comnih.gov This is typically achieved through a combination of spectroscopic techniques such as NMR and mass spectrometry. oup.comnih.gov

Another key objective is to investigate the compound's biological activity. frontiersin.orgresearchgate.net This involves screening the compound against a variety of biological targets to identify any potential therapeutic applications, such as cytotoxic effects on cancer cell lines or antimicrobial properties. nih.govnih.gov Furthermore, understanding the biosynthetic pathway of this compound—the series of enzymatic reactions that produce it within the fungus—is a significant research goal. oup.com This knowledge can pave the way for biosynthetic engineering to produce novel analogs with improved properties. Finally, the total synthesis of this compound is a common objective, which not only confirms the proposed structure but also provides a route for producing larger quantities of the compound for further study and for the synthesis of derivatives. rsc.org

Detailed Research Findings

This compound was first isolated from the mycelium of Penicillium citreo-viride. oup.com Its structure was determined using spectral data. oup.com Subsequent studies have also reported its presence in Penicillium citreonigrum. nih.govresearchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H16O4 | nih.gov |

| Molecular Weight | 248.27 g/mol | nih.gov |

| IUPAC Name | (2S)-6-[(3-hydroxy-5-methoxyphenyl)methyl]-2-methyl-2,3-dihydropyran-4-one | nih.gov |

Research into the biological activity of this compound has been part of broader screenings of fungal metabolites. For instance, in a study investigating cytotoxic compounds from a deep-sea-derived fungus, Penicillium citreonigrum, this compound was among the known compounds isolated. nih.gov While some new compounds from this fungus showed potent cytotoxicity against human hepatoma and fibrosarcoma tumor cell lines, the specific activity of this compound was not detailed in this particular study. nih.gov In another study focusing on metabolites from Penicillium citreo-viride, this compound was isolated alongside citreoviridin (B190807), a potent inhibitor of ATP synthesis. oup.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

103955-68-6 |

|---|---|

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

(2S)-6-[(3-hydroxy-5-methoxyphenyl)methyl]-2-methyl-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C14H16O4/c1-9-3-11(15)8-14(18-9)6-10-4-12(16)7-13(5-10)17-2/h4-5,7-9,16H,3,6H2,1-2H3/t9-/m0/s1 |

InChI Key |

WMCPLZDBHVOXCJ-VIFPVBQESA-N |

Isomeric SMILES |

C[C@H]1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |

Canonical SMILES |

CC1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |

Origin of Product |

United States |

Isolation and Production Methodologies of Citreovirenone

Historical Discovery and Initial Isolation of Citreovirenone

This compound was first discovered and isolated by a team of researchers including Yoshikazu Shizuri, Masaharu Nagahama, Shosuke Yamamura, Kazuaki Kawai, Noriaki Kawai, and Hideyuki Furukawa. oup.com Their findings, published in 1986, detailed the identification of two new metabolites, this compound and citreovirone, from the mycelium of the fungus Penicillium citreo-viride B. (IFO 4692). oup.comoup.com This particular strain was chosen for investigation following earlier work on other strains of P. citreo-viride that had yielded a number of novel metabolites. oup.com

The initial isolation process involved culturing the fungus on polished rice for three weeks at 25°C. oup.com Following incubation, the fungal culture was extracted using acetone (B3395972) and subsequently ethyl acetate (B1210297). oup.com The combined extracts were then subjected to a partitioning process with ethyl acetate and water. oup.com The ethyl acetate extract, containing the desired compounds, was then chromatographed on a silica (B1680970) gel column. oup.com Further separation and purification were achieved through repeated preparative thin-layer chromatography (TLC) to yield this compound as a colorless oil. oup.com

Microbial Production Strategies for this compound

The primary method for producing this compound relies on microbial fermentation, a process that utilizes microorganisms to generate the compound. susupport.com Fungi, particularly filamentous fungi from the Ascomycota phylum, are well-known producers of a diverse array of secondary metabolites, including this compound. nih.gov

Fermentation of Penicillium citreo-viride and Related Fungi

The pioneering work on this compound utilized Penicillium citreo-viride B. (IFO 4692) for its production. oup.comoup.com The fermentation was carried out on a solid substrate of polished rice, where the fungus was allowed to grow and produce metabolites over a period of three weeks under stationary conditions. oup.com This method, a form of solid-state fermentation, has been a foundational technique for obtaining this compound. ijair.org Besides P. citreo-viride, other species within the Penicillium genus are known for producing a wide variety of secondary metabolites. researchgate.net

Optimization of Culture Conditions for Biosynthetic Yield

Maximizing the yield of a target metabolite like this compound is a critical aspect of microbial production. This is achieved by systematically optimizing various culture parameters. mdpi.com Key factors that influence the production of secondary metabolites include the composition of the growth medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. scielo.brnih.gov For instance, the concentration of nitrogen and phosphorus sources in the fermentation medium can significantly impact the yield of fungal metabolites. scielo.br While specific optimization studies for this compound are not extensively detailed in the provided context, the principles of fermentation optimization are broadly applicable. researchgate.netnih.gov Controlling these conditions in a bioreactor can lead to significant increases in product yield compared to uncontrolled batch cultures. nih.gov

Exploration of Other Fungal Taxa for this compound Production

While Penicillium citreo-viride was the original source, subsequent research has identified other fungal species capable of producing this compound. oup.comoup.com For example, this compound has also been isolated from Penicillium citreonigrum. researchgate.net The exploration of different fungal taxa, including those from diverse environments like marine sponges, is an ongoing strategy in the search for novel and known bioactive compounds. researchgate.netacs.org The vast diversity of the fungal kingdom suggests that many more species could potentially be sources of this compound or its derivatives. researchgate.netmdpi.com

Advanced Extraction and Purification Techniques for this compound

Following fermentation, the crude extract contains a complex mixture of compounds. redalyc.org Isolating this compound to a high degree of purity requires sophisticated extraction and purification methods. taylorfrancis.com

Chromatographic Separation Methods (e.g., HPLC, Preparative HPLC)

Chromatography is a cornerstone of purification in natural product chemistry. redalyc.org The initial isolation of this compound relied on column chromatography and preparative thin-layer chromatography (TLC). oup.com Modern purification strategies frequently employ High-Performance Liquid Chromatography (HPLC) and Preparative HPLC for their high resolution and efficiency in separating complex mixtures. peptide.comnih.govuhplcs.com

In a typical workflow, a crude extract is first subjected to preliminary separation techniques like column chromatography. taylorfrancis.com Fractions containing the compound of interest are then further purified using semi-preparative or preparative HPLC. researchgate.net This technique utilizes a high-pressure system to pass a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase), separating molecules based on their differing affinities for the two phases. nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar, is commonly used for the purification of small organic molecules like this compound. nih.gov The collection of fractions as they elute from the column, followed by analysis to confirm purity, allows for the isolation of the final compound. peptide.com

Table 1: Fungal Sources of this compound

| Fungal Species | Reference |

|---|---|

| Penicillium citreo-viride B. (IFO 4692) | oup.comoup.com |

Table 2: Initial Isolation and Purification Steps for this compound from P. citreo-viride

| Step | Method | Details | Reference |

|---|---|---|---|

| 1. Fermentation | Solid-state culture | P. citreo-viride grown on polished rice at 25°C for 3 weeks. | oup.com |

| 2. Extraction | Solvent Extraction | Extracted with acetone, then ethyl acetate (AcOEt). | oup.com |

| 3. Partitioning | Liquid-liquid extraction | Partitioned between ethyl acetate and water. | oup.com |

| 4. Initial Chromatography | Silica Gel Column | AcOEt extract chromatographed using a MeOH-CHCl3 gradient. | oup.com |

| 5. Final Purification | Preparative TLC | Repeated preparative TLC with various solvent systems. | oup.com |

Other Isolation Methodologies and Challenges

While the original isolation provides a template, methodologies for obtaining fungal metabolites have evolved. Modern isolation techniques often employ a series of advanced chromatographic methods to achieve high purity. A typical process for a fungal metabolite might involve initial separation of a crude extract using column chromatography with a step gradient of different solvents, such as petroleum ether/chloroform and chloroform/methanol. nih.gov Fractions containing the target compound are then further purified, often using high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20). nih.gov

Several challenges are inherent in the isolation of this compound and other fungal secondary metabolites:

Low Yields: The natural production of secondary metabolites by fungi is often in small quantities. researchgate.net For instance, in the isolation of related pyranone derivatives from Aspergillus versicolor, the final yields of purified compounds were in the milligram range from a larger culture. nih.gov This necessitates large-scale fermentation to obtain substantial amounts of the compound.

Complex Mixtures: Fungal extracts are complex matrices containing numerous related and unrelated compounds. researchgate.netresearchgate.net this compound is often found alongside other metabolites like citreoviridin (B190807), aurovertins, and various pyrenocines. researchgate.net Separating these structurally similar compounds requires sophisticated and multi-step purification protocols, which can be time-consuming and lead to sample loss at each stage.

Cryptic Gene Clusters: The gene clusters responsible for producing many secondary metabolites are often silent or expressed at very low levels under standard laboratory culture conditions. researchgate.net This "cryptic" nature hinders the production of the desired compound, presenting a significant bottleneck.

The table below summarizes the key aspects of isolating this compound and similar fungal metabolites.

| Methodology | Source/Organism | Key Steps | Associated Challenges |

| Fungal Fermentation & Extraction | Penicillium citreo-viride B. researchgate.netoup.com | 1. Cultivation of the fungus. 2. Extraction of the mycelium with organic solvents. 3. Multi-step chromatographic purification (e.g., Column Chromatography, HPLC). nih.gov | Low natural yields. researchgate.net Co-isolation of structurally similar metabolites requiring extensive purification. researchgate.net Expression of biosynthetic genes can be low under lab conditions. researchgate.net |

| Total Chemical Synthesis | Not prominently documented for this compound | Design and execution of a multi-step reaction sequence to build the molecule from simple precursors. nih.gov | High complexity and length of synthetic routes leading to low overall yields. wikipedia.org Difficulty in achieving correct stereochemistry. researchgate.net Requires significant development and resources. rsc.org |

Structural Elucidation and Spectroscopic Characterization of Citreovirenone

Comprehensive Spectroscopic Techniques for Structure Determination

A suite of powerful spectroscopic methods has been employed to define the connectivity and chemical environment of each atom within the citreovirenone molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information on the types and numbers of protons and carbons present. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the connectivity between atoms.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound Analogs Note: Data presented here is for structurally related compounds as detailed in the cited literature, illustrating the application of the technique.

| Position | δH (ppm), multiplicity (J in Hz) | δC (ppm) | Key HMBC Correlations |

| 2 | - | 209.8 | H-2, H₂-3, H₂-5 |

| 3 | - | - | H₂-5 |

| 5 | - | - | C-3, C-6, C-7/C-11 |

| 6 | - | - | H₂-5 |

| 7 | - | 198.8 | H-8 |

| 8 | - | - | C-7 |

| 9 | 5.06 | 36.3 | C-4', C-8' |

| 1' | - | - | H-1 |

| 4' | - | 149.5 | H-9 |

| 8' | - | 140.3 | H-9 |

This table is a composite representation based on data from similar compounds to illustrate the types of correlations used in the structural elucidation of this compound and its analogs. semanticscholar.orgnih.gov

High-Resolution Mass Spectrometry (HRMS, HR-ESI-MS, LC-MS/MS, LC-MSD TOF)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide highly accurate mass measurements of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.govmdpi.comresearchgate.net This information is critical for establishing the degree of unsaturation, which guides the subsequent interpretation of other spectroscopic data. The use of tandem mass spectrometry (LC-MS/MS) and Time-of-Flight (TOF) analyzers further aids in the structural confirmation by providing fragmentation patterns that are characteristic of the molecule's structure. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For example, IR spectra of related compounds have shown characteristic absorption bands for carbonyl (C=O) groups, such as those in ketones and lactones, as well as hydroxyl (O-H) groups. semanticscholar.orgmdpi.comnih.gov Specifically, conjugated ketone and conjugated lactone carbonyl signals have been observed around 1695 cm⁻¹ and 1642 cm⁻¹, respectively. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems. The wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can indicate the presence of chromophores such as aromatic rings and conjugated double bonds. mdpi.comresearchgate.net For instance, UV absorption maxima have been used to characterize the presence of amide carbonyls and aromatic rings in related fungal metabolites. mdpi.com

Determination of Absolute Configuration via Spectroscopic and Chiroptical Methods (e.g., Modified Mosher's Method, X-ray Diffraction, Electronic Circular Dichroism (ECD))

Once the planar structure of this compound is established, determining its three-dimensional arrangement, or absolute configuration, is the next critical step. This is achieved using a combination of spectroscopic and chiroptical methods.

The modified Mosher's method is a chemical derivatization technique coupled with NMR analysis that can be used to determine the absolute configuration of chiral centers, particularly those bearing hydroxyl groups. mdpi.combjmu.edu.cn For compounds with suitable crystalline forms, single-crystal X-ray diffraction provides the most definitive determination of the absolute configuration by mapping the precise spatial arrangement of atoms in the crystal lattice. bjmu.edu.cnacs.orgresearchgate.net

Electronic Circular Dichroism (ECD) is another powerful chiroptical technique used for this purpose. The experimental ECD spectrum of the molecule is compared with theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. mdpi.combjmu.edu.cnacs.orgresearchgate.net

Chemoinformatic Analysis for Structural Validation and Comparison

Chemoinformatic analysis plays a supportive but important role in the structural validation of this compound. This involves comparing the experimental spectroscopic data with data from known compounds in chemical databases. This comparative analysis can help to quickly identify structural motifs and confirm the novelty of the compound. semanticscholar.org Furthermore, computational tools can be used to predict spectroscopic properties, such as NMR chemical shifts and ECD spectra, which can then be compared with experimental data to further validate the proposed structure. researchgate.net

Biosynthetic Pathways and Mechanistic Studies of Citreovirenone Formation

Proposed Biosynthetic Origins of Citreovirenone (e.g., Polyketide Pathway)

This compound is unequivocally derived from the polyketide pathway. acs.org Its biosynthesis is initiated by a highly reducing polyketide synthase (HR-PKS), a large, multifunctional enzyme that iteratively condenses small carboxylic acid units to form a long polyketide chain. acs.org This mode of synthesis is characteristic of a wide array of fungal secondary metabolites. The polyketide nature of this compound is evident from its carbon skeleton, which is consistent with the sequential addition of acetate (B1210297) and malonate units.

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that build and modify the polyketide backbone. The core of this pathway is the HR-PKS, which orchestrates the initial steps of carbon chain assembly. Subsequent tailoring enzymes then modify this chain to yield the final complex structure of this compound.

Identification of Precursor Molecules and Intermediates

The biosynthesis of this compound begins with the precursor molecule acetyl-CoA, which serves as the starter unit. acs.orgnih.gov The growing polyketide chain is then extended through the iterative addition of malonyl-CoA as the extender unit. acs.orgnih.gov S-adenosyl methionine (SAM) also plays a crucial role as a methyl donor for the methylation steps in the pathway. acs.org

Through heterologous expression studies in Aspergillus nidulans, researchers have been able to isolate and characterize key intermediates in the this compound biosynthetic pathway. acs.org Two significant intermediates that have been identified are a demethylated form of a proposed biogenic intermediate and citreomontanin. acs.org The isolation of these compounds has been instrumental in elucidating the sequence of enzymatic reactions.

Table 1: Key Molecules in this compound Biosynthesis

| Molecule Type | Name | Role |

|---|---|---|

| Starter Unit | Acetyl-CoA | Initiates polyketide chain synthesis |

| Extender Unit | Malonyl-CoA | Donates two-carbon units for chain elongation |

| Methyl Donor | S-adenosyl methionine (SAM) | Provides methyl groups for methylation |

| Intermediate | Demethylated citreomontanin precursor | Early-stage intermediate in the pathway |

Enzymatic Transformations and Catalytic Mechanisms in Biosynthesis

The formation of this compound from its precursors is catalyzed by a suite of enzymes encoded within a dedicated biosynthetic gene cluster. The key enzymatic transformations include polyketide chain assembly, methylation, cyclization, oxidation, and hydrolysis.

The central enzyme, CtvA , is an HR-PKS with a domain structure of KS-AT-DH-CMet-KR-ACP (Ketosynthase, Acyltransferase, Dehydratase, C-Methyltransferase, Ketoreductase, Acyl Carrier Protein). CtvA catalyzes eight iterations of malonyl-CoA extension and four SAM-dependent methylations to construct the polyketide chain. The KR and DH domains are selectively utilized during the first six extension cycles to create a hexaene chain. In the final three iterations, these domains are inactive, leading to a β,δ-diketo ester moiety that undergoes intramolecular cyclization to form the characteristic α-pyrone ring. acs.org

Following the action of CtvA, the tailoring enzymes encoded by ctvB, ctvC, and ctvD come into play. acs.orgnih.govCtvB is a methyltransferase that methylates the hydroxyl group on the α-pyrone ring of the initial polyketide product. acs.org

CtvC , a FAD-dependent monooxygenase, is proposed to catalyze two critical steps. First, it may facilitate the isomerization of a terminal alkene to a (17Z)-hexaene. Subsequently, it performs a bisepoxidation on this modified polyene chain. acs.org Flavin-dependent monooxygenases are known to utilize NAD(P)H to activate molecular oxygen, forming a C4a-(hydro)peroxyflavin intermediate that acts as a powerful oxidant.

Finally, CtvD , a hydrolase, catalyzes the regioselective opening of the bisepoxide rings to form the dihydroxylated tetrahydrofuran (B95107) ring with the correct stereochemistry, completing the biosynthesis of this compound. acs.org

Genetic Basis of this compound Biosynthesis: Identification and Characterization of Gene Clusters

The genes responsible for this compound biosynthesis are organized into a compact gene cluster. In both Aspergillus terreus and Penicillium citreonigrum, a homologous four-gene cluster has been identified as sufficient for this compound production. nih.govnih.gov This cluster contains the genes ctvA, ctvB, ctvC, and ctvD, encoding the enzymes described in the previous section. acs.orgnih.gov

The expression of these four genes has been shown to be highly correlated with citreoviridin (B190807) production, confirming their central role in its biosynthesis. nih.gov In addition to these core biosynthetic genes, the cluster in P. citreonigrum also contains a putative transporter gene, which may be involved in exporting the toxin out of the cell, thereby providing self-resistance to the producing organism. nih.gov

Table 2: Genes in the this compound Biosynthetic Cluster

| Gene | Encoded Enzyme | Proposed Function |

|---|---|---|

| ctvA | Highly Reducing Polyketide Synthase (HR-PKS) | Polyketide chain assembly, methylation, and cyclization |

| ctvB | Methyltransferase | Methylation of the α-pyrone hydroxyl group |

| ctvC | FAD-dependent Monooxygenase | Isomerization and bisepoxidation of the polyene chain |

Comparative Biosynthetic Analysis with Related Pyranone and Chromone (B188151) Derivatives

This compound belongs to a family of α-pyrone polyketides that includes other notable mycotoxins such as aurovertin (B1171891) and verrucosidin (B1238970). Current time information in Shropshire, GB. Comparative analysis of their biosynthetic gene clusters reveals significant similarities and key differences that account for their structural diversity. Current time information in Shropshire, GB.

The gene clusters for this compound, aurovertin, and verrucosidin all feature a central HR-PKS gene (ctvA, aurA, and verA, respectively) responsible for synthesizing the polyketide backbone. Current time information in Shropshire, GB.rsc.org The organization of the tailoring enzymes within these clusters is also conserved to some extent. For instance, the presence of a methyltransferase homologous to CtvB is a common feature. Current time information in Shropshire, GB.

However, a key divergence in these pathways appears to occur after the initial polyketide is formed. The presence and specific action of the subsequent tailoring enzymes dictate the final structure. For example, the formation of the tetrahydrofuran ring in this compound via a bisepoxidation and hydrolysis sequence is a distinguishing feature. acs.org In contrast, the biosynthesis of other related compounds may involve different cyclization patterns or oxidative modifications, leading to distinct chemical scaffolds. The methylation of the α-pyrone hydroxyl group by the methyltransferase (CtvB or AurB) is considered a branching point where the biosynthesis of different classes of these compounds diverges. Current time information in Shropshire, GB.

The biosynthesis of chromones, while also often originating from the polyketide pathway, typically involves a different cyclization strategy to form the characteristic benzopyranone core. In plants, type III polyketide synthases can produce chromones through the condensation of malonyl-CoA, sometimes with a different starter unit. nih.gov The cyclization mechanism to form the chromone ring is distinct from the formation of the α-pyrone ring seen in this compound.

Chemical Synthesis and Analog Development of Citreovirenone

Strategies for Total Synthesis of Citreovirenone

The total synthesis of a natural product like this compound would represent a significant achievement in organic chemistry, providing a renewable source of the compound for biological studies and opening avenues for the creation of novel analogs.

Retrosynthetic Disconnections and Key Synthetic Transformations

A retrosynthetic analysis of this compound would be the first step in designing a total synthesis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. Key disconnections for this compound would likely focus on the cleavage of strategic carbon-carbon and carbon-oxygen bonds to simplify the complex polycyclic core.

Hypothetical Retrosynthetic Disconnections for this compound:

| Disconnection Strategy | Key Bonds Cleaved | Resulting Precursors (Synthons) | Corresponding Synthetic Reactions |

| Diels-Alder Cycloaddition | C-C bonds forming the six-membered ring | A substituted diene and a dienophile | Diels-Alder reaction |

| Aldol Condensation | C-C bond adjacent to a carbonyl group | An enolate and a carbonyl compound | Aldol addition/condensation |

| Wittig Reaction | Carbon-carbon double bond | A phosphonium (B103445) ylide and an aldehyde/ketone | Wittig olefination |

| Etherification | C-O-C bond of the ether linkage | An alcohol and an alkyl halide/sulfonate | Williamson ether synthesis |

Key synthetic transformations that would be crucial for the successful synthesis of this compound would include stereoselective reductions, oxidations, and the formation of carbon-carbon bonds with precise control over the stereochemistry.

Stereoselective Synthesis Approaches and Challenges

This compound possesses multiple stereocenters, making its stereoselective synthesis a significant challenge. Approaches to control the stereochemistry would be paramount. These could include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.

Substrate-Controlled Synthesis: Taking advantage of the inherent stereochemistry of an intermediate to direct the stereochemical outcome of subsequent reactions.

A major challenge would be the establishment of the correct relative and absolute stereochemistry of all stereocenters in a controlled and efficient manner.

Synthetic Derivatization of the this compound Core Structure

The synthesis of analogs of this compound could lead to the discovery of compounds with improved biological activities or novel properties.

Rational Design Principles for Analog Synthesis

The rational design of this compound analogs would be guided by structure-activity relationship (SAR) studies. This would involve the systematic modification of different parts of the molecule to understand their contribution to its biological activity.

Potential Modifications for Analog Synthesis:

| Target Moiety for Modification | Rationale | Potential Synthetic Approach |

| Hydroxyl Groups | Investigate the role of hydrogen bonding | Acylation, alkylation, or replacement with other functional groups |

| Alkene Moieties | Explore the impact of saturation or isomerization | Hydrogenation, epoxidation, or dihydroxylation |

| Side Chains | Determine the influence of steric bulk and electronics | Variation of alkyl or aryl substituents in synthetic precursors |

Exploration of Semi-Synthetic Routes from Natural Precursors

If a closely related natural product is more readily available, a semi-synthetic approach could be employed. This would involve chemically modifying the natural precursor to generate this compound or its analogs. This strategy can often be more efficient than a full total synthesis. However, the availability of a suitable and abundant precursor is a prerequisite for this approach.

Development of Novel Synthetic Methodologies Applicable to this compound and its Analogs

The structural complexity of this compound could inspire the development of new synthetic methods. For instance, the challenge of constructing its unique polycyclic system might lead to the discovery of novel cycloaddition reactions or tandem reaction sequences that could have broader applications in organic synthesis.

Biological Activity Investigations: Mechanistic Elucidation of Citreovirenone

Identification of Cellular and Molecular Targets of Citreovirenone

This compound has been identified as a cytotoxic agent against various human cancer cell lines. However, the precise cellular and molecular targets of this compound are not yet fully elucidated in the available scientific literature. Research has demonstrated its effectiveness in inhibiting the proliferation of several cancer cell lines, suggesting that its targets are likely involved in essential cellular processes related to cell growth and survival.

Initial investigations have pointed towards a potential similarity in the mechanism of action with its structural analog, citreoviridin (B190807). Citreoviridin is a well-documented inhibitor of mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme complex for cellular energy production. While this suggests that ATP synthase could be a potential target for this compound, direct evidence confirming this interaction is currently lacking.

The cytotoxic effects of this compound have been observed in the following human cancer cell lines:

Bel7402 (Hepatoma): Studies have reported the potent cytotoxicity of this compound against this liver cancer cell line.

HT1080 (Fibrosarcoma): This connective tissue cancer cell line has also been shown to be susceptible to the cytotoxic effects of this compound.

HeLa (Cervical Cancer): While specific mechanistic studies on this compound are limited, related compounds have demonstrated significant activity against HeLa cells, suggesting this cell line as a relevant model for further investigation.

A-549 (Lung Carcinoma): The cytotoxic potential of this compound has been evaluated against this lung cancer cell line.

PANC-28 (Pancreatic Cancer): Research has included this pancreatic cancer cell line in cytotoxicity screenings of this compound.

The broad range of susceptible cancer cell lines suggests that this compound may target a fundamental process common to these different types of cancer.

Elucidation of Biological Mechanisms of Action

The precise biological mechanisms through which this compound exerts its cytotoxic effects are still under active investigation. Much of the current understanding is extrapolated from studies on the closely related mycotoxin, citreoviridin.

Direct studies detailing the modulation of specific intracellular signaling pathways by this compound are scarce. However, research on citreoviridin provides some insights into potential mechanisms.

Inflammation: The structural analog, citreoviridin, has been shown to upregulate the TNF-α-induced endothelial adhesion by increasing the activation of the nuclear factor-κB (NF-κB) signaling pathway. This suggests that compounds with a similar core structure might interact with inflammatory pathways.

Oxidative Stress: Some studies have implicated citreoviridin in mechanisms involving oxidative stress. While direct evidence for this compound is not available, this remains a plausible area of investigation given the chemical nature of the compound.

Mitochondrial Function: The primary mechanism of the related compound, citreoviridin, is the disruption of mitochondrial function through the inhibition of ATP synthase. This inhibition leads to a decrease in cellular ATP production, which can trigger a cascade of events leading to cell death. It is hypothesized that this compound may share this mitochondrial-targeting activity.

The most well-characterized interaction for a compound structurally similar to this compound is the inhibition of mitochondrial F1F0-ATPase (ATP synthase) by citreoviridin. This inhibition disrupts the process of oxidative phosphorylation, leading to a severe depletion of cellular ATP. The binding of citreoviridin to the β-subunit of the F1 portion of ATP synthase has been proposed as the specific molecular interaction. Given the structural similarities, it is plausible that this compound could also interact with and inhibit ATP synthase, though direct experimental verification is required.

Currently, there is no published research available that specifically investigates the effects of this compound on gene expression or epigenetic modifications. This represents a significant gap in the understanding of its complete mechanism of action. Future studies employing techniques such as microarray analysis, RNA sequencing, and assessment of DNA methylation or histone modifications would be valuable in elucidating these aspects.

In vitro and Ex vivo Pharmacological Studies

This compound has been utilized in a number of in vitro studies to assess its cytotoxic potential against a panel of human cancer cell lines. These studies have been instrumental in establishing its anti-proliferative activity and have provided the basis for further mechanistic investigations.

The primary application of these cellular models has been to determine the concentration of this compound required to inhibit cell growth by 50% (IC50). These values provide a quantitative measure of the compound's potency.

| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Bel7402 | Hepatoma | 7.63 ± 1.46 | |

| HT1080 | Fibrosarcoma | 10.22 ± 1.32 |

These in vitro studies have consistently demonstrated the cytotoxic efficacy of this compound, highlighting its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to expand the panel of cell lines tested and to move into more complex ex vivo models, such as organoids or patient-derived tumor slices, to better predict its therapeutic potential.

Enzymatic and Biochemical Assays for Target Engagement

The precise molecular targets of this compound and the direct evidence of its engagement with specific enzymes or biochemical pathways remain an area of active investigation. However, based on the known biological activities of structurally similar polyketides isolated from Penicillium species, several enzymatic and biochemical assays are commonly employed to elucidate their mechanisms of action. These methodologies provide a framework for understanding the potential target engagement of this compound.

Enzyme Inhibition Assays: A primary approach to understanding the mechanism of a bioactive compound is to screen it against a panel of relevant enzymes. For compounds exhibiting anti-inflammatory properties, key enzymatic targets include cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Assays measuring the inhibition of these enzymes can be performed using spectrophotometric or fluorometric methods, which quantify the production of prostaglandins (B1171923) or leukotrienes, respectively. For cytotoxic compounds, assays targeting enzymes crucial for cancer cell survival and proliferation, such as protein kinases, topoisomerases, and histone deacetylases (HDACs), are often utilized. The inhibitory activity is typically determined by measuring the enzyme's catalytic activity in the presence of varying concentrations of the compound.

Cell-Based Biochemical Assays: To understand how a compound affects cellular pathways in a more physiologically relevant context, various cell-based assays are employed. For investigating anti-inflammatory effects, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 or BV-2) is a common method. The amount of NO produced can be quantified using the Griess reagent. Furthermore, enzyme-linked immunosorbent assays (ELISA) are used to measure the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in stimulated immune cells.

For cytotoxic compounds, assays that probe the mechanism of cell death are critical. These include assays for apoptosis, such as the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, and western blotting to detect the cleavage of caspase-3 and PARP (poly(ADP-ribose) polymerase). The impact on cell cycle progression can be analyzed by flow cytometry. To investigate the involvement of specific signaling pathways, such as the Wnt/β-catenin or MAPK pathways, reporter gene assays or western blotting for key pathway proteins can be performed.

Direct Target Identification: Advanced proteomics-based techniques can be used for the unbiased identification of direct binding partners of a small molecule. Methods like affinity chromatography, where a derivatized form of the compound is used to pull down its binding partners from cell lysates, followed by mass spectrometry, can reveal potential protein targets.

While specific studies detailing the application of these assays to this compound are not extensively documented in publicly available literature, the established methodologies for related polyketides provide a clear roadmap for the future mechanistic elucidation of this compound's biological activities.

Comparative Analysis of Biological Activities of this compound and Structurally Related Compounds

This compound belongs to the diverse family of polyketides produced by various fungi of the genus Penicillium. Many of these structurally related compounds have been isolated and evaluated for a range of biological activities. A comparative analysis of these activities provides valuable insights into the structure-activity relationships (SAR) within this class of natural products and helps to contextualize the potential therapeutic applications of this compound.

The biological activities of several polyketides isolated from Penicillium species, which can be considered structural analogs of this compound, have been reported in the scientific literature. These activities primarily include antimicrobial, cytotoxic, and anti-inflammatory effects.

Antimicrobial Activity: Many Penicillium-derived polyketides exhibit activity against a spectrum of bacteria and fungi. For instance, some compounds have shown inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The potency of this activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Cytotoxic Activity: A significant number of polyketides from Penicillium have been investigated for their potential as anticancer agents. These compounds are often screened against various human cancer cell lines, including those derived from breast, lung, colon, and liver cancers. The cytotoxic effect is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: The anti-inflammatory potential of these compounds is another area of significant research interest. As mentioned previously, in vitro assays measuring the inhibition of NO and pro-inflammatory cytokine production in LPS-stimulated macrophages are standard methods for evaluating this activity. The IC50 values for the inhibition of these inflammatory mediators are used to compare the potency of different compounds.

The following interactive data table summarizes the reported biological activities of several polyketides that are structurally related to this compound. Due to the limited publicly available data on this compound itself, this comparative analysis relies on data from its chemical relatives to infer its potential bioactivities and guide future research.

Table 1: Comparative Biological Activities of this compound and Structurally Related Penicillium Polyketides

| Compound Name | Producing Organism | Biological Activity | Assay/Cell Line | Potency (IC50 / MIC) |

| This compound | Penicillium citreo-viride | Data not publicly available | - | - |

| Citrinin | Penicillium citrinum | Antibacterial | Bacillus subtilis | 12.5 µg/mL |

| Citrinin | Penicillium citrinum | Cytotoxic | HeLa | 3.5 µM |

| Penidihydrocitrinin A | Penicillium citrinum | Anti-inflammatory | BV-2 (NO inhibition) | 10.2 µM |

| Penidihydrocitrinin B | Penicillium citrinum | Anti-inflammatory | BV-2 (NO inhibition) | 8.5 µM |

| Penidihydrocitrinin C | Penicillium citrinum | Anti-inflammatory | BV-2 (NO inhibition) | 15.1 µM |

| Oxalichroman A | Penicillium oxalicum | Cytotoxic | PATU8988T | > 50 µM |

| Oxalihexane A | Penicillium oxalicum | Cytotoxic | PATU8988T | 12.5 µM |

This comparative analysis highlights that minor structural modifications within the polyketide scaffold can significantly influence biological activity and potency. The data underscores the importance of further investigating this compound to fully characterize its bioactivity profile and to understand its structure-activity relationships in comparison to other members of this important class of fungal metabolites.

Structure Activity Relationship Sar Studies of Citreovirenone Derivatives

Identification of Key Structural Features Correlated with Biological Activity

This area of research would focus on identifying which parts of the Citreovirenone molecule are essential for its biological effects. Through the synthesis and testing of various derivatives, researchers would determine the importance of functional groups such as the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring, the dihydropyran-4-one core, and the methyl group at the C2 position. Modifications at these sites would reveal which features are critical for activity and which can be altered to enhance potency or other properties. For instance, studies would explore whether the hydrogen-bonding capability of the phenolic hydroxyl group or the steric bulk of the methoxy group are crucial for target interaction.

However, specific studies systematically modifying the this compound scaffold to identify these key structural features and correlate them with biological activity have not been found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds.

Selection and Calculation of Molecular Descriptors

To build a QSAR model, the structural properties of this compound and its hypothetical analogs would first be quantified using molecular descriptors. ucsb.edu These descriptors can be categorized as:

Constitutional (2D): Molecular weight, number of hydrogen bond donors/acceptors, number of rotatable bonds.

Topological (2D): Describing atomic connectivity and molecular shape.

Quantum-Chemical (3D): Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to molecular reactivity and electronic properties. ucsb.edu

Physicochemical: Such as the logarithm of the partition coefficient (logP), representing lipophilicity.

Development of Predictive Models for Biological Effects

Once descriptors are calculated for a set of this compound derivatives with known biological activities, statistical methods are used to build a predictive model. This involves creating an equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net The resulting model would take the form:

Activity = f(descriptor1, descriptor2, ...)

This model could then be used to predict the biological effects of newly designed this compound analogs before they are synthesized. No published QSAR models specifically developed for this compound derivatives were identified.

Statistical Validation of QSAR Models

A critical step in QSAR modeling is rigorous validation to ensure the model is robust, stable, and has predictive power. mdpi.com This involves several statistical tests:

Internal Validation: Techniques like Leave-One-Out cross-validation (q²) are used to test the model's internal consistency and stability.

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used during model development. The predictive correlation coefficient (R²_pred) is a key metric here.

Y-Randomization: This test ensures the model is not the result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model.

Specific statistical validation parameters for any QSAR model of this compound are not available, as no such models have been published.

Rational Design and Synthesis of Bioactivity-Enhanced this compound Analogs based on SAR Data

Rational drug design uses the information gathered from SAR and QSAR studies to design new molecules with improved properties. mdpi.comresearchgate.net If SAR data for this compound were available, it could guide the synthesis of new analogs. For example, if SAR studies indicated that a larger, more lipophilic group on the phenyl ring increased activity, chemists could design and synthesize derivatives incorporating such features. The synthesis would involve multi-step chemical reactions to modify the core this compound structure. nih.govmdpi.com

While general methods for synthesizing complex natural product analogs exist, literature detailing the specific rational design and synthesis of bioactivity-enhanced this compound analogs based on prior SAR data could not be located.

Computational Chemistry Approaches for Ligand-Target Interaction Analysis

Computational chemistry provides powerful tools to visualize and understand how a ligand like this compound might interact with its biological target at an atomic level. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor (e.g., an enzyme or protein). scitepress.orgnih.gov It scores different binding poses to estimate the strength of the interaction (binding affinity) and identifies key interactions like hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-target complex over time, providing insights into the stability of the interaction and conformational changes that may occur upon binding. frontiersin.org

These computational approaches would be invaluable for interpreting SAR data and guiding the design of new analogs. However, specific molecular docking or dynamics studies detailing the interaction of this compound or its derivatives with a defined biological target are not available in the reviewed scientific literature.

Future Perspectives and Advanced Research Directions

Advancements in High-Throughput Isolation and Characterization of Citreovirenone and Analogs

The discovery and characterization of novel bioactive compounds from fungal sources have been traditionally hampered by laborious and time-consuming isolation procedures. However, recent advancements in high-throughput screening (HTS) and analytical techniques offer the potential to revolutionize the study of this compound and its derivatives. nih.govnih.gov Future research in this area could focus on the development and implementation of automated platforms for the rapid isolation and characterization of these molecules from complex fungal extracts.

Integrative approaches combining HTS with advanced analytical methods are poised to accelerate the discovery of novel this compound analogs. mdpi.com For instance, the development of HTS assays could enable the rapid screening of thousands of microbial extracts for synergistic antifungal activity, potentially identifying new sources of this compound-like compounds. nih.gov Furthermore, the application of quantitative HTS methods can provide a more precise assessment of the inhibitory capacity of bacterial and fungal strains, facilitating the selection of promising candidates for further investigation. nih.gov

The table below outlines potential high-throughput techniques and their applications in the study of this compound:

| Technique | Application for this compound Research | Potential Outcome |

| High-Throughput Screening (HTS) | Screening of fungal extract libraries for bioactivity (e.g., antifungal, cytotoxic). | Identification of new fungal strains producing this compound or novel analogs with enhanced activity. |

| Automated Solid-Phase Extraction (SPE) | Rapid purification of this compound and its analogs from culture broths. | Increased throughput of sample preparation for subsequent analysis. |

| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | High-resolution separation and identification of compounds in complex mixtures. | Rapid dereplication of known compounds and identification of novel this compound derivatives. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated compounds. | Definitive structural confirmation of new this compound analogs. |

Engineering of Biosynthetic Pathways for Sustainable Production and Diversification

The elucidation of the biosynthetic gene cluster (BGC) responsible for a natural product is a critical step towards its sustainable production and the generation of novel derivatives. While the genome of Penicillium citreonigrum has been sequenced, a key future direction is the precise identification and characterization of the this compound BGC. doe.gov This knowledge would pave the way for metabolic engineering strategies aimed at enhancing the yield of this compound and creating a platform for the biosynthesis of new analogs.

Heterologous expression of the this compound BGC in a well-characterized fungal host, such as Aspergillus nidulans or Aspergillus oryzae, offers a powerful approach for both increasing production and facilitating genetic manipulation. frontiersin.orgnih.govdtu.dknih.gov These hosts provide a cleaner background for metabolite analysis and are more amenable to genetic engineering techniques compared to many native producers. nih.gov Strategies for enhancing production in a heterologous host could include the deletion of competing endogenous BGCs to increase precursor availability and the optimization of fermentation conditions. nih.govjjis.or.kr

Future research could explore the following metabolic engineering strategies for this compound:

| Engineering Strategy | Description | Goal |

| Gene Cluster Identification | Identification and annotation of the complete set of genes involved in this compound biosynthesis in P. citreonigrum. | Foundational knowledge for all subsequent engineering efforts. |

| Heterologous Expression | Transferring the this compound BGC into a robust and genetically tractable fungal host like Aspergillus oryzae. frontiersin.orgdtu.dk | Overcome limitations of the native producer and facilitate pathway manipulation. |

| Promoter Engineering | Replacing native promoters in the BGC with strong, inducible, or constitutive promoters. | Increase the expression of biosynthetic genes and enhance this compound titer. |

| Precursor Supply Enhancement | Overexpression of genes in primary metabolism that provide the building blocks for polyketide synthesis. jjis.or.kr | Increase the metabolic flux towards this compound production. |

| Combinatorial Biosynthesis | Introducing genes from other polyketide pathways to create hybrid BGCs. | Generation of novel this compound analogs with potentially new bioactivities. |

Integration of Chemoenzymatic Synthesis for Complex Analog Generation

Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the versatility of chemical synthesis, presents a promising avenue for the generation of complex this compound analogs that are inaccessible through purely biological or chemical means. rsc.orgnih.govnih.gov This approach can overcome the limitations of traditional synthesis and provide access to a wider range of structurally diverse molecules for biological evaluation.

The core structure of this compound, a dihydropyran-4-one, is a tractable target for both chemical and enzymatic modification. nih.govfrontiersin.orgorganic-chemistry.orgdoaj.org Future research could focus on using purified enzymes from the this compound biosynthetic pathway, or other related polyketide pathways, to modify synthetic precursors. For example, tailoring enzymes such as oxygenases, methyltransferases, and glycosyltransferases could be used to introduce a variety of functional groups onto a chemically synthesized this compound scaffold. acs.org This strategy allows for the creation of a library of analogs with systematic modifications, which is invaluable for structure-activity relationship (SAR) studies.

Potential chemoenzymatic approaches for this compound analog synthesis are summarized below:

| Approach | Description | Potential Analogs |

| Biocatalytic Modification of Synthetic Precursors | Using enzymes to modify chemically synthesized intermediates of the this compound pathway. nih.gov | Analogs with altered stereochemistry or functional groups at specific positions. |

| Enzymatic Derivatization of the this compound Core | Employing tailoring enzymes to add new functionalities to the isolated this compound molecule. | Glycosylated, hydroxylated, or methylated derivatives of this compound. |

| Whole-Cell Biotransformation | Using engineered microorganisms to transform synthetic substrates into novel this compound analogs. | A diverse range of derivatives produced through the combined metabolic activity of the host and the synthetic precursor. |

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its potential development as a pharmacological tool or therapeutic lead. While preliminary bioactivity has been reported for some polyketides, a deep mechanistic understanding of this compound is largely unexplored. Future research should employ a systems biology approach, integrating multi-omics technologies to unravel the complex cellular interactions of this compound.

Transcriptomic and proteomic analyses of cells treated with this compound can provide a global view of the changes in gene and protein expression, respectively, revealing the cellular pathways that are perturbed by the compound. nih.govnih.govresearchgate.netmdpi.com This can help to identify potential protein targets and signaling cascades affected by this compound. For example, investigating its impact on key signaling pathways involved in cellular processes like inflammation or apoptosis could provide valuable insights. nih.govnih.gov

Key research directions for elucidating the molecular mechanisms of this compound include:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the direct molecular targets of this compound within the cell.

Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to map the global cellular response to this compound treatment and identify affected signaling pathways.

Validation of Mechanisms: Using genetic and pharmacological tools to validate the identified targets and pathways, confirming their role in the observed biological effects of this compound.

Exploration of Novel Research Applications Based on Mechanistic Insights and SAR Studies

A comprehensive understanding of the molecular mechanisms and structure-activity relationships (SAR) of this compound will be instrumental in unlocking its full potential for novel research applications. By systematically synthesizing and evaluating a library of this compound analogs, it will be possible to identify the key structural features responsible for its biological activity and to optimize its properties for specific applications. nih.govnih.govrsc.orgmdpi.comfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

The development of robust quantitative structure-activity relationship (QSAR) models can aid in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.govnih.govresearchgate.net These models can predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Based on a deeper mechanistic understanding and comprehensive SAR studies, future research could explore the following novel applications for this compound and its analogs:

Development of Novel Therapeutics: If this compound or its analogs demonstrate potent and selective activity against a validated drug target, they could be developed as new therapeutic agents for various diseases.

Chemical Probes for Biological Research: Highly potent and selective analogs could serve as valuable chemical probes to investigate the function of specific proteins or pathways in complex biological systems.

Biotechnological Applications: The antifungal properties of this compound suggest potential applications in agriculture as a biopesticide or in food preservation.

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis methods for Citreovirenone, and how are they optimized for yield and purity?

- Methodological Answer : this compound synthesis typically involves precursor selection (e.g., fungal fermentation or chemical derivatization) under controlled conditions (temperature, pH, substrate concentration). Key steps include:

- Fermentation optimization : Adjusting carbon/nitrogen ratios and aeration rates to enhance fungal metabolite production .

- Chromatographic purification : Using HPLC or GC-MS with polar stationary phases to isolate this compound from complex matrices .

- Yield quantification : Validate purity via NMR (e.g., <sup>13</sup>C/<sup>1</sup>H spectra) and compare against reference standards .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural properties?

- Methodological Answer :

- Spectroscopy :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve stereochemical ambiguities .

- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup>) .

- Chromatography :

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients for retention time reproducibility .

- MS/MS fragmentation : Confirm molecular ions ([M+H]<sup>+</sup>) and compare fragmentation patterns with literature .

Q. What in vitro assays are used to evaluate this compound’s bioactivity, and how are controls standardized?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (CLSI guidelines) with Staphylococcus aureus and Candida albicans as model organisms. Include solvent (DMSO) and positive controls (e.g., amphotericin B) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293), ensuring cell viability >90% in solvent controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Comparative meta-analysis : Normalize data using IC50 values and assess variables (e.g., assay pH, solvent concentration) .

- Replication studies : Reproduce protocols from conflicting studies under identical conditions to isolate methodological discrepancies .

- Statistical validation : Apply ANOVA or Bayesian models to quantify variability significance .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations .

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., fungal CYP51) .

- Knockout models : Validate targets via CRISPR-Cas9 in microbial hosts and assess this compound’s efficacy .

Q. How can experimental protocols for this compound’s stability testing be improved to account for environmental variables?

- Methodological Answer :

- Accelerated stability studies : Expose this compound to UV light, humidity (40–75% RH), and temperature cycles (4–40°C) over 30 days. Monitor degradation via UPLC-PDA .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. What in silico tools are suitable for predicting this compound’s ADMET properties, and how are they validated?

- Methodological Answer :

- Software pipelines : Use SwissADME or ADMETLab 2.0 to predict solubility (LogS), permeability (Caco-2), and toxicity (LD50). Cross-validate with experimental Caco-2 assays .

- QSAR models : Train models on fungal metabolite datasets to improve prediction accuracy .

Methodological Considerations

- Data Reproducibility : Document all experimental parameters (e.g., pH, incubation time) in supplementary materials to enable replication .

- Ethical Compliance : For biological studies, obtain ethics approval for microbial/animal use and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.